molecular formula C5H7BrN2O B6147741 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole CAS No. 1500866-81-8

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B6147741
CAS No.: 1500866-81-8
M. Wt: 191
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Description

5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bromomethyl group at position 5 and an ethyl group at position 2. The bromomethyl group enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Key properties include:

  • Molecular formula: C₅H₆BrN₂O (inferred from structural analogs).
  • Reactivity: The bromomethyl group facilitates nucleophilic substitution, enabling further functionalization (e.g., cross-coupling, alkylation) .

Properties

CAS No.

1500866-81-8

Molecular Formula

C5H7BrN2O

Molecular Weight

191

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,2,4-oxadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the oxadiazole.

    Oxidation: Products include oxadiazole derivatives with various oxidized functional groups.

    Reduction: Products include reduced forms of the bromomethyl group, such as methyl derivatives.

Scientific Research Applications

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis:

    Biological Studies: Researchers use it to study the biological activity of oxadiazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Methyl Derivatives
  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) :

    • Synthesized via substitution of benzonitriles with hydroxylamine hydrochloride (70–80% yield).
    • Key spectral ¹H NMR (δ 4.75 ppm for CH₂Cl), ESI-MS [M+H]⁺: m/z 195 .
    • Comparison: Chlorine’s lower electronegativity reduces reactivity compared to bromine, impacting substitution rates.
  • 5-(Bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole :

    • Used to synthesize iodinated derivatives (e.g., 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole) for fluorinated lactones and tetrahydrofurans .
    • Comparison: Difluorobromo substituents introduce steric and electronic effects, enabling unique reactivity with alkenes/alkynes.
Aromatic Substituents
  • 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole: Molecular weight: 253.099 g/mol; CAS 362529-03-1. Applications: Amber glass packaging indicates sensitivity to light, suggesting use in photochemical studies .
Hydroxyphenyl Derivatives
  • 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole: Exhibits tautomerism-driven fluorescence in non-polar solvents due to coplanar aryl-oxadiazole alignment . Comparison: Hydroxyl groups enable hydrogen bonding, influencing solubility and photophysical behavior vs. bromomethyl/ethyl analogs.

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features (¹H NMR, MS) Yield (%) Reference
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole ~192.02 (estimated) δ 4.6–5.0 (CH₂Br), δ 1.3–1.5 (CH₂CH₃) N/A
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) 195.62 δ 4.75 (s, CH₂Cl); ESI-MS [M+H]⁺: 195 80
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 253.10 SMILES: CC1=NOC(=N1)C2=CC=C(C=C2)CBr N/A
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole 337.98 Reacts with alkenes to form fluorinated lactones Moderate

Key Research Findings

Reactivity Trends : Bromomethyl groups undergo faster nucleophilic substitution than chloromethyl analogs due to bromine’s polarizability .

Photophysical Behavior : Substituents at position 5 (e.g., bromomethyl vs. hydroxyphenyl) dictate fluorescence properties via electronic conjugation .

Synthetic Yields : Aryl-substituted oxadiazoles (e.g., 3-phenyl) often achieve higher yields (70–80%) than aliphatic derivatives, likely due to stabilized intermediates .

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